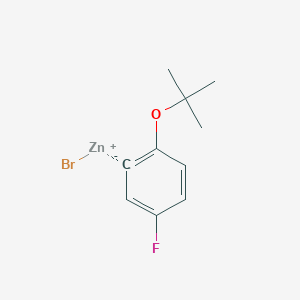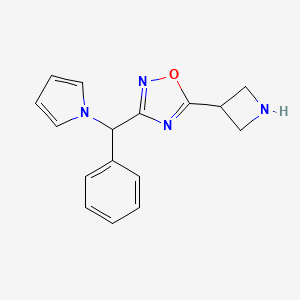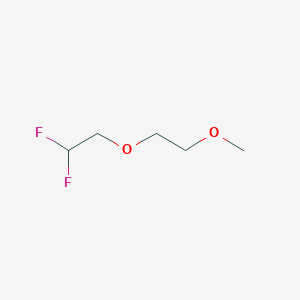
1-(2,2-Difluoroethoxy)-2-methoxyethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethoxy)-2-methoxyethane is an organic compound characterized by the presence of both difluoroethoxy and methoxy functional groups
Méthodes De Préparation
The synthesis of 1-(2,2-Difluoroethoxy)-2-methoxyethane typically involves the reaction of 2,2-difluoroethanol with methoxyethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of the other alcohol to form the ether linkage. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
1-(2,2-Difluoroethoxy)-2-methoxyethane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methoxy or difluoroethoxy groups with other functional groups using reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Applications De Recherche Scientifique
1-(2,2-Difluoroethoxy)-2-methoxyethane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with fluorinated groups.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into its use as a precursor for pharmaceuticals, especially those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.
Mécanisme D'action
The mechanism by which 1-(2,2-Difluoroethoxy)-2-methoxyethane exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, often leading to inhibition of specific enzymes or modulation of receptor activity. These interactions can alter cellular pathways and biochemical processes, making the compound valuable in drug development and biochemical research .
Comparaison Avec Des Composés Similaires
1-(2,2-Difluoroethoxy)-2-methoxyethane can be compared with other similar compounds, such as:
1,2-Bis(2,2-difluoroethoxy)ethane: This compound has two difluoroethoxy groups and is used in similar applications but may offer different reactivity and properties.
2-(2,2-Difluoroethoxy)ethanol: This compound has a hydroxyl group instead of a methoxy group, which can influence its solubility and reactivity.
Fluorinated Quinolines: These compounds contain fluorine atoms and are used in pharmaceuticals for their enhanced biological activity .
Propriétés
Formule moléculaire |
C5H10F2O2 |
|---|---|
Poids moléculaire |
140.13 g/mol |
Nom IUPAC |
1,1-difluoro-2-(2-methoxyethoxy)ethane |
InChI |
InChI=1S/C5H10F2O2/c1-8-2-3-9-4-5(6)7/h5H,2-4H2,1H3 |
Clé InChI |
VQABHEBGQGDJQI-UHFFFAOYSA-N |
SMILES canonique |
COCCOCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


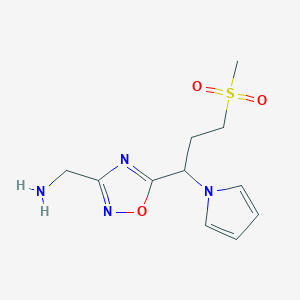
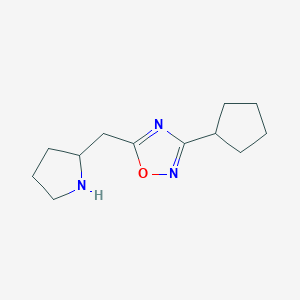
![(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)
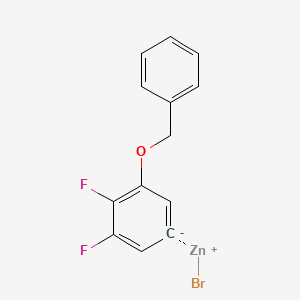
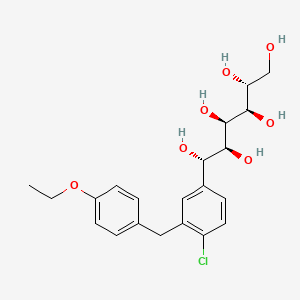
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
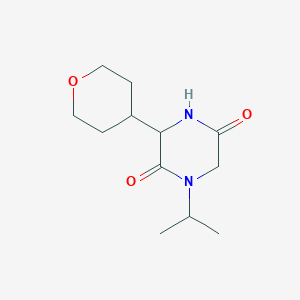
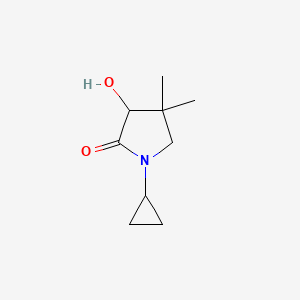
![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
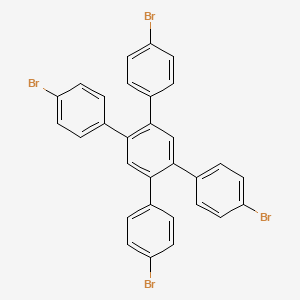
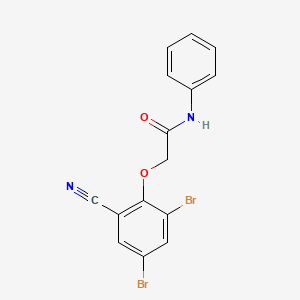
![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)
